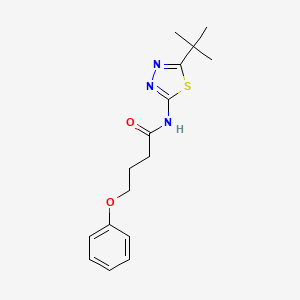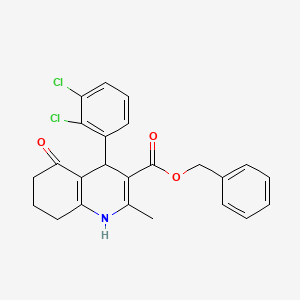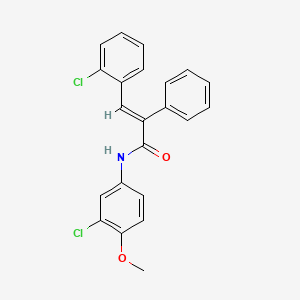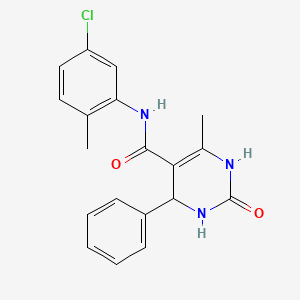
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Mécanisme D'action
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in various types of cancer. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide selectively inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways that promote cancer cell growth and survival. This leads to cell cycle arrest, apoptosis, and ultimately, tumor regression.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are key regulators of the apoptotic pathway. It also inhibits the phosphorylation of downstream targets of BTK, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, by modulating the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide is its high potency and selectivity for BTK, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of resistance mechanisms, such as mutations in BTK or upregulation of alternative signaling pathways. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has shown some toxicity in preclinical studies, particularly in the gastrointestinal tract and liver, which may limit its clinical use.
Orientations Futures
Future research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide should focus on understanding the mechanisms of resistance and developing strategies to overcome them. This may involve the combination of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide with other agents that target alternative signaling pathways or the development of second-generation BTK inhibitors with improved efficacy and safety profiles. In addition, further studies are needed to determine the optimal dosing and scheduling of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide in clinical trials, as well as its potential use in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide involves the reaction between 5-tert-butyl-1,3,4-thiadiazol-2-amine and 4-phenoxybutanoic acid chloride in the presence of triethylamine. The reaction proceeds through an intermediate, which is then treated with trifluoroacetic acid to yield the final product. The purity of the product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and significant antitumor activity in vitro and in vivo.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-7-11-21-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRCILHURQDUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(3-ethoxy-4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5051372.png)

![4-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5051382.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5051394.png)


![2-[(4-propoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5051427.png)
![cyclooctyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5051441.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5051445.png)
![4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5051447.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5051458.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051462.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B5051466.png)